molecular formula C8H8IN B1316178 4-Iodo-2,3-dihydro-1H-indole CAS No. 939759-03-2

4-Iodo-2,3-dihydro-1H-indole

Cat. No.: B1316178
CAS No.: 939759-03-2
M. Wt: 245.06 g/mol
InChI Key: ICRWMYXARVZGBS-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydro-1H-indole: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indole core with an iodine atom attached to the fourth position and a partially saturated pyrrole ring.

Scientific Research Applications

Chemistry: 4-Iodo-2,3-dihydro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .

Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. They are investigated for their roles in cell signaling and as potential therapeutic agents .

Medicine: The compound is explored for its potential use in drug development. Indole derivatives have shown promise in treating various diseases, including cancer, microbial infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Safety and Hazards

The safety data sheet for “4-Iodo-2,3-dihydro-1H-indole” advises against dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

4-Iodo-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, contributing to the compound’s stability and activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound may impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, this compound may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, indole derivatives have been shown to inhibit or activate enzymes involved in the metabolism of amino acids, lipids, and carbohydrates, leading to changes in the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For instance, indole derivatives may be transported across cell membranes by specific transporters, influencing their intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects by interacting with specific biomolecules in these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the iodination of 2,3-dihydro-1H-indole. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the fourth position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, temperature, and reaction time are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The partially saturated pyrrole ring differentiates it from fully aromatic indoles, affecting its reactivity and interactions .

Properties

IUPAC Name

4-iodo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRWMYXARVZGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585693
Record name 4-Iodo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-03-2
Record name 4-Iodo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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